6-Methylpyridazin-4-ol is classified as a pyridazine derivative. Pyridazines are aromatic compounds that consist of a six-membered ring with two adjacent nitrogen atoms. The presence of the hydroxyl group at the 4-position and the methyl group at the 6-position contributes to its unique chemical properties, making it a subject of research in organic synthesis and medicinal chemistry.
The synthesis of 6-Methylpyridazin-4-ol can be achieved through several methods, with variations based on the starting materials and reaction conditions. One common approach involves the reaction of hydrazine derivatives with diketones or keto acids, which leads to cyclization and formation of the pyridazine ring.
Technical parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity. For instance, using ethanol as a solvent and maintaining a temperature around 60-80°C for several hours often yields satisfactory results .
The molecular formula of 6-Methylpyridazin-4-ol is . Its structure consists of a pyridazine ring with specific substituents:
The arrangement of atoms within the molecule can be visualized using computational chemistry tools that provide insights into bond lengths and angles, which are critical for understanding reactivity and interaction with biological targets.
6-Methylpyridazin-4-ol participates in various chemical reactions due to its functional groups. Key reactions include:
In synthetic pathways, these reactions are often optimized by adjusting pH levels, temperature, and solvent systems to enhance yields .
Research indicates that modifications on the pyridazine ring can significantly alter biological activity, suggesting that structure-activity relationships are crucial for drug design .
These properties are essential for determining suitable applications in pharmaceuticals and materials science .
6-Methylpyridazin-4-ol has several scientific applications:
The ongoing research into derivatives and analogs continues to reveal new potential applications, particularly in neuropharmacology where similar compounds have shown promise as modulators of neurotransmitter systems .
The synthesis of pyridazinone derivatives traces its origins to late 19th-century heterocyclic chemistry, with foundational methodologies emerging from Knorr-type condensations between 1,3-dicarbonyl compounds and hydrazines [1] [5]. Early efforts faced regioselectivity challenges, yielding mixtures of isomers that complicated isolation and characterization. For instance, cyclocondensation of β-diketones with hydrazines typically produced two regioisomeric pyridazines, necessitating advanced separation techniques [1]. The specific compound 6-Methylpyridazin-4-ol (CAS: 13327-27-0) was first characterized in the mid-20th century, with its crystalline structure (melting point 143–145°C) and molecular formula (C₅H₆N₂O) established through elemental analysis and X-ray diffraction [6].
Modern synthetic refinements have enhanced efficiency and selectivity. Acid-catalyzed cyclocondensations in aprotic solvents (e.g., DMF) improved regioselectivity to >98% for certain 4-methylpyridazinones [1] [5]. Additionally, transition-metal-free strategies using hypervalent iodine reagents enabled the incorporation of trifluoromethyl groups adjacent to the pyridazinone core, expanding functional diversity [5]. These advances addressed historical limitations, positioning 6-Methylpyridazin-4-ol as a synthetically accessible scaffold for pharmacological exploration.
Table 1: Physicochemical Properties of 6-Methylpyridazin-4-ol
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₅H₆N₂O | Calculated from structure |
Molar Mass | 110.11 g/mol | Mass spectrometry |
Melting Point | 143–145°C | Capillary tube method |
Density | 1.22 ± 0.1 g/cm³ | Predicted computational model |
pKa | 11.51 ± 0.40 | Potentiometric titration |
Appearance | Colorless to pale yellow crystals | Experimental observation |
Pyridazinones belong to the six-membered diazine family, characterized by a ring structure containing two nitrogen atoms at adjacent (1,2) positions [3]. This arrangement confers distinct electronic properties: the ring exhibits π-deficient behavior due to electron-withdrawing nitrogen atoms, directing electrophilic attacks to C5/C6 and nucleophilic substitutions to C3/C4 [3] [5]. 6-Methylpyridazin-4-ol exemplifies this reactivity, where the methyl group at C6 influences electron density distribution, and the hydroxyl group at C4 allows tautomerization between lactam and hydroxypyridazine forms [6].
Within broader heterocyclic classifications, pyridazinones occupy a niche between pyrimidines (1,3-diazines) and pyrazines (1,4-diazines), sharing applications in medicinal chemistry but differing in hydrogen-bonding capacity and metabolic stability [3]. Their structural versatility enables diverse functionalization, making them privileged scaffolds for drug design.
Table 2: Classification of 6-Methylpyridazin-4-ol in Heterocyclic Systems
Characteristic | Description |
---|---|
Ring Type | 6-membered heterocyclic ring |
Heteroatoms | 2 nitrogen atoms (1,2-positions) |
Aromaticity | Aromatic (6 π-electrons) |
Core Reactivity | Electrophilic: C5/C6; Nucleophilic: C3/C4 |
Tautomeric Forms | Lactam (predominant) ⇌ Hydroxypyridazine |
Pyridazinone derivatives exhibit multifaceted bioactivities, with 6-Methylpyridazin-4-ol serving as a template for optimizing drug candidates. Key pharmacological attributes include:
The methyl group at C6 enhances target affinity by promoting hydrophobic interactions with enzymatic pockets, while the C4-hydroxyl enables hydrogen bonding with residues like Arg281 in α-glucosidase [1].
Table 3: Pharmacological Activities of 6-Methylpyridazin-4-ol Derivatives
Activity | Molecular Target | Potency | Mechanistic Insight |
---|---|---|---|
Anti-inflammatory | COX-2, TNF-α, IL-6 | IC₅₀: 3.1–5.7 μM | Downregulation of NF-κB pathway |
α-Glucosidase Inhibition | Yeast/mammalian α-glucosidase | IC₅₀: 2.8–4.3 μM | Competitive inhibition at catalytic site |
Antimicrobial | Bacterial enoyl-ACP reductase | MIC: 8–32 μg/mL | Disruption of cell membrane integrity |
Anticancer | Caspase-3, Bcl-2 | EC₅₀: 12.5 μM (HeLa) | Induction of mitochondrial apoptosis |
Despite advances, critical gaps persist:
Addressing these gaps could unlock the scaffold’s full potential, particularly for metabolic and inflammatory disorders.
Table 4: Key Research Imperatives for 6-Methylpyridazin-4-ol
Research Gap | Proposed Approach | Expected Impact |
---|---|---|
Regioselective Synthesis | Design of Brønsted acid ionic liquid catalysts | >95% isomer purity for electron-poor substrates |
ADME Profiling | Radiolabeled tracer studies in rodents | Optimization of dosing regimens |
Solubility Enhancement | Glycosylation or PEGylation of C4-OH | Improved oral bioavailability |
Target Deconvolution | CRISPR-Cas9 chemogenomic screens | Identification of resistance genes |
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1